N-Methyl-N-formylhydrazine

描述

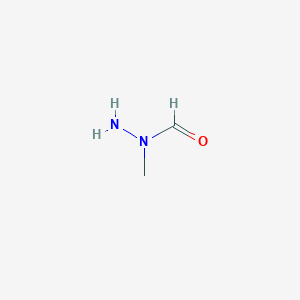

N-Methyl-N-formylhydrazine is a chemical compound with the molecular formula C2H6N2O. It is a toxic and mutagenic substance found as an active intermediate in the poison gyromitrin, which is present in the false morel mushroom (Gyromitra esculenta) . This compound is known for its inhibitory effects on human intestinal diamine oxidase .

准备方法

N-Methyl-N-formylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of methylhydrazine with ethyl formate in ethanol under reflux conditions for six hours, yielding the compound with a 75% yield

化学反应分析

Oxidation Reactions

MFH undergoes oxidation to produce highly reactive intermediates:

-

Diazenium ions (I) and diazene derivatives (II) form via one-electron oxidation processes .

-

Subsequent fragmentation generates methyl radicals (- CH₃) and formyl radicals (- CHO), detected through spin-trapping experiments .

Key products from oxidative degradation :

Metabolic Pathways

In biological systems, MFH follows a multi-step activation process:

-

Hydrolysis : MFH derives from gyromitrin hydrolysis in acidic conditions (e.g., mammalian stomachs) .

-

Microsomal oxidation : Rat liver microsomes convert MFH to:

Table 1: Metabolic Intermediates and Their Effects

| Intermediate | Biological Impact | Detection Method |

|---|---|---|

| Methyl radical (- CH₃) | Lipid peroxidation, DNA strand breaks | ESR spectroscopy |

| Formyl radical (- CHO) | Protein crosslinking | Spin-trapping assays |

| Methyldiazonium ion | DNA alkylation (C8/N7-guanine adducts) | HPLC-MS analysis |

Comparative Reactivity with Analogous Hydrazines

MFH’s reactivity differs from simpler hydrazines due to its formyl group:

| Compound | Primary Reaction Type | Key Intermediates |

|---|---|---|

| This compound | Oxidation/Fragmentation | - CH₃, - CHO, diazenium ions |

| Monomethylhydrazine | Peroxidase-mediated oxidation | Methyldiazene, - CH₃ |

| Hydrazine | Direct alkylation | Diazene, NH₂- |

Mechanistic Implications in Toxicity

-

Radical-mediated damage : Methyl and formyl radicals induce oxidative stress, contributing to hepatotoxicity .

-

DNA adduct formation : Methyldiazonium ions alkylate guanine residues, creating mutagenic lesions linked to gastrointestinal carcinogenesis .

-

Enzyme inhibition : MFH non-competitively inhibits diamine oxidase (DAO), disrupting histamine metabolism.

科学研究应用

Inhibition of Diamine Oxidase

MFH serves as a non-competitive inhibitor of human intestinal diamine oxidase (DAO). This property makes it valuable for studying histamine metabolism and associated intestinal diseases. By inhibiting DAO, MFH can alter histamine levels, providing insights into conditions such as histamine intolerance and related gastrointestinal disorders.

Carcinogenic Studies

Numerous studies have demonstrated MFH's carcinogenic potential. It has been shown to induce tumors in laboratory animals, particularly in Swiss mice and Syrian golden hamsters. The following table summarizes key findings from various studies:

| Study Reference | Model Organism | Route of Administration | Tumor Types Induced |

|---|---|---|---|

| Toth & Nagel (1978) | Swiss Mice | Drinking Water | Liver, Lung, Gallbladder |

| Toth et al. (1979) | Swiss Mice | Drinking Water | Lung, Liver, Blood Vessel |

| Toth & Patil (1980) | Swiss Mice | Subcutaneous Injection | Lung Tumors |

| Toth & Patil (1983) | Swiss Mice | Weekly Injections | Increased Lung Tumors |

These studies indicate that MFH contributes to the development of various tumor types, including hepatomas and adenocarcinomas .

Metabolic Pathways

MFH undergoes metabolic conversion in the body, primarily derived from gyromitrin. The metabolic pathway includes the following transformations:

- Hydrolysis of Gyromitrin : In the stomach, gyromitrin breaks down to MFH.

- Further Metabolism : MFH can be metabolized to N-methylhydrazine (MH), another known carcinogen.

The following table illustrates the metabolic pathway:

| Compound | Precursor | Metabolite |

|---|---|---|

| Gyromitrin | - | This compound |

| This compound | Gyromitrin | N-Methylhydrazine (MH) |

Toxicological Studies

Toxicological evaluations have highlighted MFH's potential for inducing tumors across multiple organs. Notable findings include:

- Lifetime Exposure Studies : In studies where Swiss mice were exposed to MFH via drinking water, there was a marked increase in tumor incidence across various organs:

Case Study: Tumor Induction in Mice

A pivotal study conducted by Toth and Nagel involved lifetime exposure of Swiss mice to MFH through drinking water. The findings revealed:

作用机制

The mechanism of action of N-Methyl-N-formylhydrazine involves its inhibitory effects on diamine oxidase. It acts as a non-competitive inhibitor, binding to the enzyme and preventing its normal function . During its metabolism, the compound undergoes oxidation to form diazenium ions and radicals, which are believed to play a role in its carcinogenic effects . These intermediates can cause DNA damage and contribute to the development of cancer.

相似化合物的比较

N-Methyl-N-formylhydrazine is similar to other hydrazine derivatives, such as hydrazine, methylhydrazine, and phenylhydrazine . its unique structure, with both a methyl and formyl group attached to the hydrazine moiety, gives it distinct properties. Unlike other hydrazine derivatives, this compound is specifically known for its role as an intermediate in the poison gyromitrin and its potent inhibitory effects on diamine oxidase .

生物活性

N-Methyl-N-formylhydrazine (MFH) is a compound primarily derived from the mushroom Gyromitra esculenta, commonly known as false morel. This compound has garnered attention due to its carcinogenic properties, and understanding its biological activity is crucial for assessing its health risks.

MFH is a hydrazine derivative that undergoes metabolic conversion in the human body. It is primarily formed from gyromitrin, which is hydrolyzed in the stomach. The metabolic pathway includes conversion to N-methylhydrazine (MH), another toxic compound. The metabolism of MFH involves oxidative processes that produce formaldehyde and acetaldehyde, which are significant due to their potential roles in carcinogenesis .

Table 1: Metabolic Pathway of MFH

| Compound | Precursor | Metabolite |

|---|---|---|

| Gyromitrin | - | This compound (MFH) |

| This compound (MFH) | Gyromitrin | N-Methylhydrazine (MH) |

Toxicological Studies

Numerous studies have been conducted to evaluate the toxicity and carcinogenic potential of MFH. Animal studies have demonstrated that MFH can induce tumors in various organs, including the liver, lungs, and gallbladder.

Case Study: Tumor Induction in Mice

- Study Design : Lifetime exposure of Swiss mice to MFH via drinking water.

- Findings : Increased incidence of liver, lung, gallbladder, and bile duct tumors was observed in both male and female mice .

- Histopathological Findings : Tumors were classified as benign hepatomas, liver cell carcinomas, and adenocarcinomas .

Table 2: Summary of Carcinogenic Studies

| Study Reference | Model Organism | Route of Administration | Tumor Types Induced |

|---|---|---|---|

| Toth & Nagel (1978) | Swiss Mice | Drinking Water | Liver, Lung, Gallbladder |

| Toth et al. (1979) | Swiss Mice | Drinking Water | Lung, Liver, Blood Vessel |

| Toth & Patil (1980) | Swiss Mice | Subcutaneous Injection | Lung Tumors |

| Toth & Patil (1983) | Swiss Mice | Weekly Injections | Increased Lung Tumors |

The mechanisms through which MFH exerts its carcinogenic effects are not fully understood but are believed to involve the formation of reactive intermediates during its metabolism. These intermediates can lead to DNA damage and subsequent tumor development. The oxidation of MFH to diazenium ions or diazenes is a critical step that produces free radicals capable of causing cellular damage .

Human Health Implications

Given its carcinogenic nature, consumption of Gyromitra esculenta, which contains MFH, poses significant health risks. Reports indicate that individuals consuming these mushrooms may be at risk for developing various cancers due to the compound's toxicological profile. The LD50 values for acute toxicity have been recorded at 118 mg/kg in mice and 400 mg/kg in rats .

属性

IUPAC Name |

N-amino-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFOTOSOKJMMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020840 | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-17-8 | |

| Record name | Hydrazinecarboxaldehyde, 1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl-N-methylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL-N-METHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL-N-FORMYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。